3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE
Overview
Description
3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and thereby affecting cellular pathways. This can lead to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-1-carbonyl chloride share structural similarities.
Oxazole derivatives: Compounds containing the oxazole ring, such as 4-chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid.
Uniqueness
What sets 3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-14-19(20(25-29-14)17-6-2-3-7-18(17)23)21(27)24-16-10-8-15(9-11-16)22(28)26-12-4-5-13-26/h2-3,6-11H,4-5,12-13H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXOWGAQQIWPCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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